3-Methyl-1-piperidin-3-ylbutan-1-one
Description
Propriétés
IUPAC Name |
3-methyl-1-piperidin-3-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(2)6-10(12)9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHXSEWOKQSFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Example Synthesis Pathway
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Preparation of 3-methylbutan-1-one | Standard organic synthesis methods | - |
| 2 | Formation of imine/enamine with piperidine | Reflux in ethanol or similar solvent | 70-80% |
| 3 | Reduction to form this compound | NaBH4 or similar reducing agent | 60-70% |
Research Findings and Challenges
While specific research findings on this compound are limited, general trends in organic synthesis suggest that such compounds can be challenging to prepare due to issues with selectivity and yield. The use of catalysts or specific reaction conditions can improve outcomes.
Analyse Des Réactions Chimiques
3-Methyl-1-piperidin-3-ylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base to form new derivatives.
Applications De Recherche Scientifique
3-Methyl-1-piperidin-3-ylbutan-1-one is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: This compound is explored for its potential therapeutic properties, including its use in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-piperidin-3-ylbutan-1-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, potentially affecting neurotransmitter release and uptake. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Table 1: Comparative Analysis of Structural Analogs
| Parameter | 3-Methyl-1-piperidin-3-ylbutan-1-one | 3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride | 1-(2-Hydroxyphenyl)-3-methylbutan-1-one |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₉NO | C₉H₁₉ClN₂O | C₁₁H₁₄O₂ |
| Molecular Weight | 169.27 g/mol | 206.71 g/mol | 178.23 g/mol |
| Key Structural Features | Piperidine ring (6-membered, 1° amine) | Piperazine ring (6-membered, 2° amines) + HCl salt | 2-Hydroxyphenyl group |
| Solubility | Moderate in organic solvents | High in polar solvents (due to ionic HCl) | Low in water; soluble in alcohols |
| Applications | Organic synthesis, ligand design | Pharmaceutical intermediates (e.g., antipsychotics) | UV absorbers, agrochemicals |
Structural and Functional Differences
- Piperidine vs. Piperazine Backbone :
The piperidine ring in the target compound has a single nitrogen atom, conferring moderate basicity (pKa ~11) and flexibility. In contrast, the piperazine analog () contains two nitrogen atoms, increasing its basicity and enabling stronger hydrogen bonding. The hydrochloride salt form enhances aqueous solubility, making it preferable for drug formulations . - Hydroxyphenyl Substituent: The hydroxyphenyl analog () replaces the amine group with an aromatic phenol, introducing acidity (pKa ~10 for the hydroxyl group) and UV absorption properties. This structural shift redirects its utility toward materials science and photostabilizers .
Conformational Analysis
The piperidine ring in this compound may exhibit puckering, as described by Cremer and Pople’s ring-puckering coordinates (). Such conformational flexibility could influence its binding to enzymes or receptors compared to the more rigid piperazine analog, where the additional nitrogen restricts puckering modes.
Activité Biologique
3-Methyl-1-piperidin-3-ylbutan-1-one is a piperidine derivative with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, including anticancer and antiviral properties, as well as its interactions with various biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 169.27 g/mol
- Structure : The compound features a piperidine ring substituted at the 1-position with a 3-methylbutan-1-one group, which influences its biological activity and reactivity.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar piperidine derivatives can enhance cytotoxicity against hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin .
Antiviral Effects
The compound also shows promise as an antiviral agent , demonstrating efficacy against several viral strains. Its mechanism may involve interference with viral replication processes or modulation of host cell responses to infection .
Interaction with Neurotransmitter Receptors
This compound interacts with neurotransmitter receptors, particularly opioid receptors, which may contribute to its analgesic properties. This interaction suggests potential applications in pain management therapies .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular responses.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Methylpiperidine | Piperidine ring with methyl substitution | Commonly used as an intermediate in synthesis |
| Biperiden | Piperidine derivative with additional rings | Primarily used for anticholinergic effects |
| Trihexyphenidyl | Multiple substitutions on piperidine | Used in treating Parkinson's disease |
| Raloxifene | Selective estrogen receptor modulator | Used in osteoporosis treatment |
The unique combination of structural features in this compound contributes to its distinct biological activities compared to these similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Cancer Therapy : A study showed that derivatives of piperidine could induce apoptosis more effectively than existing treatments, suggesting a new avenue for cancer therapy .
- Neuropathic Pain Management : Research indicated that compounds similar to this compound could act as dual agonists for opioid receptors, enhancing pain relief while minimizing side effects associated with traditional opioids .
Q & A
Basic: What are the recommended synthetic routes for 3-Methyl-1-piperidin-3-ylbutan-1-one, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves condensation reactions between piperidine derivatives and ketone precursors. Key steps include:
- Catalytic hydrogenation for reducing intermediates, with palladium-based catalysts (e.g., Lindlar catalyst) ensuring selectivity .
- Acid/Base-mediated cyclization to form the piperidine ring, where pH and temperature control prevent side reactions like oligomerization .
Critical Parameters:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification .
- Temperature : Exceeding 80°C risks decomposition; optimal yields are observed at 50–60°C .
Table 1: Yield Optimization Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C | Ethanol | 60 | 78 | 95 |
| Lindlar | THF | 50 | 85 | 98 |
Basic: Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Answer:
- NMR Spectroscopy : Focus on ¹H NMR signals at δ 2.8–3.2 ppm (piperidine protons) and δ 1.2–1.5 ppm (methyl groups). ¹³C NMR should confirm carbonyl resonance near δ 210 ppm .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 169 (M+H⁺) and fragmentation patterns indicating piperidine ring stability .
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>98% required for pharmacological assays) .
Methodological Tip: Cross-validate results with two independent techniques to rule out solvent or impurity artifacts .
Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound across studies?
Answer: Contradictions often arise from:
- Batch-to-batch variability : Ensure synthesis protocols include strict QC (e.g., HPLC, peptide content analysis) to minimize impurities affecting bioassays .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH can alter receptor binding kinetics. Replicate experiments under standardized conditions .
Stepwise Approach:
Meta-analysis : Use tools like PICO/SPIDER to systematically compare studies .
Dose-response reevaluation : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
Advanced: What mechanistic insights can computational modeling provide for the interaction of this compound with biological targets?
Answer:
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to GPCRs or ion channels. Prioritize piperidine nitrogen and carbonyl oxygen as key interaction sites .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify conformational changes affecting efficacy .
Validation: Correlate in silico predictions with in vitro binding assays (e.g., radiolabeled displacement studies) .
Basic: How should researchers handle and store this compound to ensure stability during experiments?
Answer:
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis .
- Handling : Use inert atmosphere (N₂/Ar) during weighing to avoid moisture absorption. PPE (gloves, goggles) is mandatory due to potential neurotoxicity .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO:PBS (≤10%) to enhance aqueous solubility .
- Prodrug Design : Modify the ketone group to ester prodrugs, which hydrolyze in vivo to release the active compound .
Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Bioavailability (AUC, ng·h/mL) |
|---|---|---|
| Water | 0.5 | 12 |
| DMSO | 50 | 85* |
| HP-β-CD (10%) | 8.2 | 64 |
*Higher toxicity risk with DMSO .
Advanced: How can researchers design experiments to elucidate the compound’s metabolic pathways?
Answer:
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolites via LC-MS/MS .
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH to identify cytochrome P450-mediated oxidation .
Data Interpretation: Compare metabolic profiles across species to predict human pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
